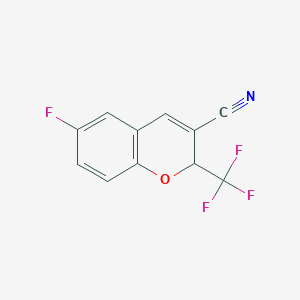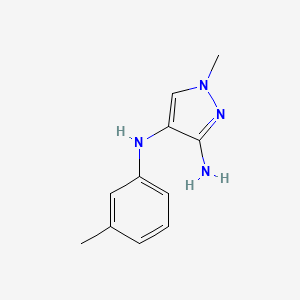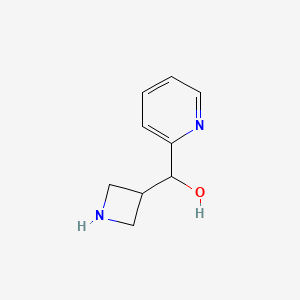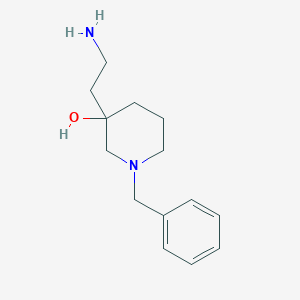
(2R)-1-Methoxy-3-sulfanylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S. This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propane backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (2R) configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methoxy-3-sulfanylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of (2R)-1-methoxypropan-2-ol with a thiolating agent such as hydrogen sulfide (H2S) or a thiol (RSH) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group (-OH) is replaced by a sulfanyl group (-SH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the thiolation process. Additionally, purification steps such as distillation or chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group (-SH) can be oxidized to form a sulfoxide (-SO) or sulfone (-SO2) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), nucleophiles (Nu-)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
(2R)-1-Methoxy-3-sulfanylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group (-SH) can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the methoxy group (-OCH3) may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Methoxy-3-sulfanylpropan-2-ol: The enantiomer of (2R)-1-Methoxy-3-sulfanylpropan-2-ol, with a different spatial arrangement of atoms.
1-Methoxy-3-sulfanylpropan-2-ol: A compound with the same functional groups but lacking chirality.
1-Methoxy-3-hydroxypropan-2-ol: A similar compound where the sulfanyl group (-SH) is replaced by a hydroxyl group (-OH).
Uniqueness
This compound is unique due to its chiral nature and the presence of both methoxy and sulfanyl groups. This combination of functional groups and chirality imparts specific chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C4H10O2S |
|---|---|
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
(2R)-1-methoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
ORGQUCCTTDAMOK-SCSAIBSYSA-N |
SMILES isomérique |
COC[C@H](CS)O |
SMILES canonique |
COCC(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane](/img/structure/B13235889.png)

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
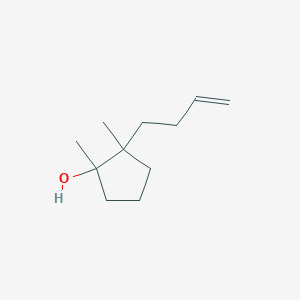
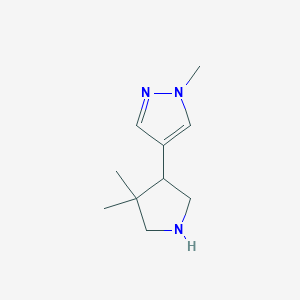
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)

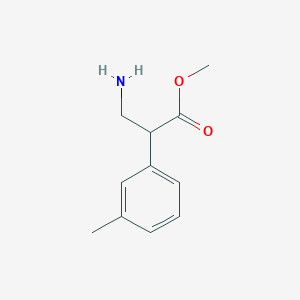
![Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13235939.png)

